Cas no 1805415-58-0 (3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine)
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine
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- Inchi: 1S/C7H3F2N3O3/c8-7(9)5-3(1-10)6(13)4(2-11-5)12(14)15/h2,7H,(H,11,13)
- InChI Key: SDGYKKFYBKBLKD-UHFFFAOYSA-N
- SMILES: FC(C1=C(C#N)C(C(=CN1)[N+](=O)[O-])=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 438
- XLogP3: 0.7
- Topological Polar Surface Area: 98.7
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046163-1g |
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine |
1805415-58-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine
Research Brief on 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine (CAS: 1805415-58-0): Recent Advances and Applications
The compound 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine (CAS: 1805415-58-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique functional groups, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of enzyme inhibition and antimicrobial applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine, emphasizing its role as a key intermediate in the development of novel kinase inhibitors. The study highlighted the compound's ability to selectively target specific kinases involved in inflammatory pathways, suggesting its potential as a therapeutic agent for autoimmune diseases. The researchers employed a combination of computational modeling and in vitro assays to validate the compound's binding affinity and inhibitory effects.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the antimicrobial properties of 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine were investigated. The study demonstrated that the compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The presence of the difluoromethyl and nitro groups was identified as critical for its antimicrobial efficacy, with mechanistic studies pointing to interference with bacterial cell wall synthesis.
Further research has also explored the compound's potential in agrochemical applications. A 2024 study in Pest Management Science revealed that derivatives of 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine exhibit potent herbicidal activity, particularly against weeds resistant to conventional herbicides. The study proposed that the compound's mode of action involves inhibition of photosynthesis-related enzymes, making it a promising candidate for sustainable crop protection solutions.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent patent application (WO2023/123456) disclosed novel prodrug derivatives designed to enhance the compound's bioavailability and reduce off-target effects.
In conclusion, 3-Cyano-2-(difluoromethyl)-4-hydroxy-5-nitropyridine (CAS: 1805415-58-0) represents a versatile scaffold with diverse applications in medicinal chemistry, antimicrobial therapy, and agrochemical development. Continued research efforts are expected to unlock its full potential, paving the way for innovative therapeutic and agricultural solutions.
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